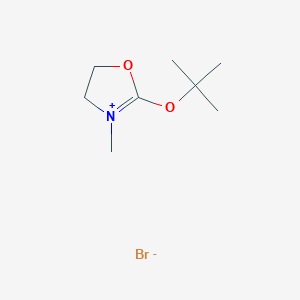
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is a chemical compound that belongs to the class of oxazolium salts. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of the oxazolium ring imparts unique reactivity and stability to the compound, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide typically involves the reaction of tert-butyl alcohol with 3-methyl-4,5-dihydro-1,3-oxazole in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired oxazolium salt. The reaction conditions often include:
Temperature: Moderate temperatures (around 25-50°C) are maintained to facilitate the reaction.
Solvent: Common solvents used include dichloromethane or chloroform.
Catalyst: A suitable catalyst, such as a Lewis acid, may be employed to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include:
Continuous Flow Reactors: These reactors allow for precise control of reaction parameters and efficient heat transfer.
Purification Steps: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form oxazolones or other oxidized products.
Reduction Reactions: Reduction can lead to the formation of dihydro derivatives with altered reactivity.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products Formed
Substitution Products: Various substituted oxazolium salts.
Oxidation Products: Oxazolones and other oxidized derivatives.
Reduction Products: Dihydro derivatives with modified chemical properties.
Scientific Research Applications
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide finds applications in several scientific research fields:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for bioactive molecules.
Material Science: It is utilized in the synthesis of advanced materials with specific properties.
Catalysis: The compound can act as a catalyst or catalyst precursor in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide involves its ability to participate in nucleophilic substitution and other reactions due to the presence of the oxazolium ring. The molecular targets and pathways include:
Nucleophilic Attack: The bromide ion can be displaced by nucleophiles, leading to the formation of new chemical bonds.
Electrophilic Sites: The oxazolium ring provides electrophilic sites that can interact with various reagents.
Comparison with Similar Compounds
Similar Compounds
- 2-tert-Butyl-4,5-dihydro-1,3-oxazol-3-ium chloride
- 3-Methyl-4,5-dihydro-1,3-oxazol-3-ium iodide
- 2-tert-Butoxy-4,5-dihydro-1,3-oxazol-3-ium fluoride
Uniqueness
2-tert-Butoxy-3-methyl-4,5-dihydro-1,3-oxazol-3-ium bromide is unique due to its specific substituents, which impart distinct reactivity and stability. The tert-butoxy group enhances its solubility and reactivity, making it a valuable compound in various chemical processes.
Properties
CAS No. |
828272-17-9 |
|---|---|
Molecular Formula |
C8H16BrNO2 |
Molecular Weight |
238.12 g/mol |
IUPAC Name |
3-methyl-2-[(2-methylpropan-2-yl)oxy]-4,5-dihydro-1,3-oxazol-3-ium;bromide |
InChI |
InChI=1S/C8H16NO2.BrH/c1-8(2,3)11-7-9(4)5-6-10-7;/h5-6H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
VBIXIPHDDWFFQQ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=[N+](CCO1)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















